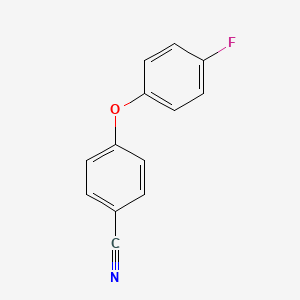

4-(4-Fluorophenoxy)benzonitrile

Descripción

Historical Context and Discovery in Phenoxybenzonitrile Chemistry

The history of 4-(4-Fluorophenoxy)benzonitrile is intrinsically linked to the broader development of phenoxybenzonitrile chemistry and the rise of organofluorine compounds in industrial synthesis. The foundational chemistry of benzonitrile (B105546) itself was established in 1844 by Hermann Fehling, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. However, the specific synthesis and exploration of phenoxybenzonitrile derivatives gained momentum much later, driven by the need for novel chemical entities in various applied fields.

The synthesis of diaryl ethers, the core structure of phenoxybenzonitriles, was historically accomplished through methods like the Ullmann condensation, first reported by Fritz Ullmann in the early 20th century. wikipedia.orggoogle.comwikipedia.org This reaction, traditionally involving the copper-catalyzed coupling of an aryl halide with a phenol (B47542), provided a pathway to create the ether linkage central to these compounds. wikipedia.orggoogle.com Early applications of related phenoxy compounds were found in the burgeoning agrochemical industry, particularly in the development of herbicides. researchgate.netiupac.org

The introduction of fluorine into organic molecules marked a pivotal turn in chemical synthesis and applications, a field that began to flourish in the mid-20th century. numberanalytics.comnih.gov Chemists discovered that the strategic incorporation of fluorine atoms could dramatically alter a molecule's physical, chemical, and biological properties. researchgate.net This led to the systematic development of fluorinated building blocks, including fluorinated phenols and benzonitriles. The synthesis of this compound would have emerged from the convergence of these two streams of chemical innovation: the established methods for creating phenoxybenzonitrile structures and the growing appreciation for the unique advantages offered by fluorination. Its creation was not a singular event of discovery but rather a logical step in the quest for molecules with enhanced performance characteristics for use as intermediates in pharmaceuticals and advanced materials.

Significance of the Fluorinated Phenoxy Group in Molecular Design

The incorporation of a fluorinated phenoxy group is a deliberate and strategic choice in molecular design, conferring a range of advantageous properties that are highly sought after in various fields of chemical research. The fluorine atom, despite its small size, is the most electronegative element, and its presence on the phenoxy ring of the benzonitrile structure imparts profound effects. wikipedia.org

In medicinal chemistry, fluorination is a powerful tool used to optimize drug candidates. google.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites that are otherwise susceptible to oxidative metabolism. google.comwikipedia.org This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles. Furthermore, the fluorine atom can modulate the lipophilicity of a compound, which is a critical factor influencing its ability to cross biological membranes and interact with protein targets. google.comacs.org The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, influencing binding interactions with enzymes and receptors. researchgate.netnih.gov

In the context of materials science, the fluorinated phenoxy group contributes to the development of advanced polymers and coatings with enhanced durability and resistance to environmental factors. nih.gov The polarity of the C-F bond can influence intermolecular interactions, affecting the bulk properties of materials such as thermal stability and chemical resistance. For instance, fluorinated polymers often exhibit low surface energy and high resistance to degradation.

The combination of the electron-withdrawing fluorine atom and the cyano group in this compound also makes it a valuable research reagent in organic synthesis. These groups activate the aromatic rings to certain chemical transformations, enhancing reactivity and selectivity in the construction of more complex molecular architectures. nih.gov Some research also points to its utility in developing fluorescent probes for biological imaging, where its specific fluorescence properties can be harnessed to visualize cellular processes. nih.gov

Current Research Landscape and Emerging Trends

The unique physicochemical properties of this compound have positioned it as a crucial intermediate in several active areas of research and development. Its versatility ensures its continued relevance in the synthesis of high-value chemical products.

Pharmaceutical Development: A primary application of this compound is as a key building block in the synthesis of novel pharmaceuticals. nih.gov Its structure is a scaffold that can be elaborated into more complex molecules designed for targeted therapies. For example, it is a reactant used in the preparation of 1,2,4-Oxadiazol-5-yl benzenesulfonamides, which have been investigated as potent and selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in various diseases. wikipedia.org The fluorinated moiety is often crucial for enhancing the biological activity and pharmacokinetic properties of the final drug substance. nih.gov

Agrochemicals: The phenoxybenzonitrile scaffold has a history in agricultural chemistry, and this compound continues this legacy. It serves as an intermediate in the formulation of modern pesticides and herbicides. nih.gov The presence of fluorine can increase the efficacy and stability of these agrochemicals, leading to more effective crop protection solutions. numberanalytics.comnih.gov The development of fluorinated agrochemicals is a significant trend, driven by the need for more potent and environmentally benign products. numberanalytics.comresearchgate.net

Materials Science: In the realm of materials science, this compound is utilized in the creation of advanced materials. It can be incorporated into the structure of high-performance polymers and coatings. nih.gov The properties it imparts, such as thermal stability and resistance to degradation, make it a valuable component in manufacturing durable materials for various technological applications.

An emerging trend is the use of this and similar fluorinated aromatic compounds in the development of fluorescent probes for biological and medical research. The inherent fluorescence of certain complex molecules derived from this compound can be used for imaging and sensing applications at the cellular level. nih.gov

| Property | Data |

| Molecular Formula | C₁₃H₈FNO |

| Molecular Weight | 213.21 g/mol |

| CAS Number | 215589-24-5 |

| Appearance | White to almost white powder or crystal |

| Melting Point | 66 - 71 °C |

| Synonyms | 4-Cyano-4'-fluorodiphenyl ether |

Table 1: Physicochemical Properties of this compound nih.gov

| Area of Research | Role of this compound |

| Pharmaceuticals | Key intermediate for synthesizing targeted therapies, such as carbonic anhydrase inhibitors. wikipedia.orgnih.gov |

| Agrochemicals | Building block for effective and stable pesticides and herbicides. nih.gov |

| Materials Science | Component in the creation of advanced polymers and coatings with enhanced durability. nih.gov |

| Chemical Synthesis | Versatile research reagent for constructing complex organic molecules. nih.gov |

| Biomedical Imaging | Potential precursor for developing fluorescent probes. nih.gov |

Table 2: Key Research Applications

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-fluorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVPHQNXBDDVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363418 | |

| Record name | 4-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215589-24-5 | |

| Record name | 4-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 4 Fluorophenoxy Benzonitrile

Precursor Synthesis Strategies

The efficient synthesis of 4-(4-Fluorophenoxy)benzonitrile is highly dependent on the availability and purity of its key building blocks. These precursors are typically a benzonitrile (B105546) derivative and a fluorinated phenol (B47542), each requiring specific synthetic strategies for their preparation.

Synthesis of 4-Fluorobenzonitrile (B33359) and Related Halobenzonitriles

4-Fluorobenzonitrile is a primary precursor for the target molecule. One of the most common industrial methods for its synthesis is through a halogen exchange (Halex) reaction. This process involves the substitution of a chlorine atom with fluorine.

A notable example is the fluorination of 4-chlorobenzonitrile (B146240) (4-CBN) with potassium fluoride (B91410) (KF). researchgate.net The reaction is typically carried out in a high-boiling polar aprotic solvent, such as 1,3-dimethyl-2-imidazolidone (DMI), at elevated temperatures. researchgate.net Research has optimized these conditions to achieve high yields and purity. researchgate.net Other solvent systems, like tetramethylene sulfone, have also been employed, sometimes in conjunction with phase-transfer catalysts to facilitate the reaction. google.com

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Purity | Reference |

| 4-Chlorobenzonitrile | Potassium Fluoride (KF) | DMI | 280 °C | 2.0 h | 89.5% | 99.0% | researchgate.net |

| 4-Chlorobenzonitrile | Potassium Fluoride (KF) | Tetramethylene sulfone | 210 °C | 5.0 h | 80.7% | N/A | google.com |

Beyond 4-fluorobenzonitrile, other halobenzonitriles also serve as important intermediates in various synthetic contexts. For instance, 4-bromo-2-fluorobenzonitrile (B28022) and 4-fluoro-2-trifluoromethylbenzonitrile are synthesized through multi-step processes often involving directed bromination followed by cyanation. chemicalbook.comgoogle.com

Preparation of Fluorinated Phenols and Phenoxy Intermediates

The second key precursor is a fluorinated phenol, most commonly 4-fluorophenol (B42351). The synthesis of fluorinated phenols can be approached in several ways. One innovative method involves a copper-catalyzed etherification of a fluorine-containing bromobenzene (B47551) with tert-butyl alcohol. google.com The resulting fluorine-containing phenyl tert-butyl ether is then subjected to hydrolysis with concentrated sulfuric acid to yield the desired fluorinated phenol. google.com This two-step process has been shown to produce high yields and purity. google.com

Another classical approach is through the nucleophilic aromatic substitution of a dihaloarene. For instance, phenols can be prepared by reacting an aryl halide with a hydroxide (B78521) source, although this often requires harsh conditions or catalytic activation. youtube.com More advanced techniques for creating fluorinated aromatic compounds include the deoxyfluorination of phenols, although this is the reverse of the required transformation for this specific precursor. nih.gov

Ether Bond Formation Mechanisms

The central chemical transformation in the synthesis of this compound is the formation of the diaryl ether bond. This is predominantly achieved through two powerful and widely used reaction types: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann-type Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a cornerstone of aromatic chemistry for forming C-O bonds. byjus.com The reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitrile (-CN) group, positioned ortho or para to a suitable leaving group, such as a halogen. masterorganicchemistry.comyoutube.com

In the context of this compound synthesis, this typically involves the reaction of 4-fluorophenol with an activated benzonitrile, like 4-fluorobenzonitrile or 4-chlorobenzonitrile. The phenoxide, generated in situ by a base (e.g., NaOH, K₂CO₃), acts as the nucleophile, attacking the carbon atom bearing the leaving group on the benzonitrile ring. nih.gov The nitrile group at the para position is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.com Fluorine is an excellent leaving group in many SNAr reactions. nih.gov

A representative reaction is the synthesis of a related compound, 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, from the reaction of 3,4-difluorobenzonitrile (B1296988) and hydroquinone (B1673460) in the presence of sodium hydroxide and a DMSO solvent. nih.gov This demonstrates the principle of a phenoxide displacing a fluorine atom activated by a para-nitrile group. nih.gov

| Aryl Halide | Nucleophile | Base | Solvent | Temperature | Reference |

| 3,4-Difluorobenzonitrile | Hydroquinone | NaOH | DMSO | 80 °C | nih.gov |

| p-Nitrofluorobenzene | Sodium Methoxide | - | Methanol | - | byjus.com |

Copper-Catalyzed Ullmann-type Coupling Reactions

The Ullmann condensation provides a powerful alternative for the synthesis of diaryl ethers, especially when the SNAr reaction is not favorable. wikipedia.org The classical Ullmann reaction involves the coupling of an aryl halide with an alcohol (or phenol) at high temperatures using stoichiometric amounts of copper metal. wikipedia.org

Modern variations have significantly improved the scope and practicality of this reaction. These methods employ catalytic amounts of a soluble copper(I) or copper(II) salt, often in combination with a ligand such as a diamine or phenanthroline. wikipedia.orgorganic-chemistry.org These catalytic systems operate under much milder conditions. The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes a reaction with the aryl halide to form the diaryl ether and a copper(I) halide. wikipedia.org For the synthesis of this compound, this would entail coupling 4-fluorophenol with a 4-halobenzonitrile (preferably 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile) in the presence of a copper catalyst and a base. wikipedia.org

Advanced Synthetic Transformations and Derivatization

Once synthesized, this compound serves as a versatile intermediate for the creation of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. chemimpex.com The reactivity of the nitrile group and the stability of the diaryl ether framework allow for a range of selective transformations.

A significant derivatization involves the conversion of the nitrile group into various five-membered heterocyclic rings. For example, it is a key reactant in the preparation of 1,2,4-oxadiazole (B8745197) derivatives, which have been investigated as potent and selective inhibitors of human carbonic anhydrase II. chemicalbook.com The nitrile can also be converted to a tetrazole ring via reaction with an azide (B81097) source, a common strategy in medicinal chemistry to introduce a carboxylic acid bioisostere.

Furthermore, the nitrile group can undergo more traditional transformations:

Reduction: The nitrile can be reduced to a primary amine (4-(4-fluorophenoxy)benzylamine) using reducing agents like lithium aluminum hydride (LAH). researchgate.net This amine can then be used in further coupling reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid (4-(4-fluorophenoxy)benzoic acid) or amide (4-(4-fluorophenoxy)benzamide).

These transformations highlight the utility of this compound as a scaffold, enabling the synthesis of a diverse array of functionalized molecules for various applications. chemimpex.com

Functional Group Interconversions on the Benzonitrile Moiety

While the primary focus of synthesis is often the formation of the ether bond, functional group interconversions on the benzonitrile portion of the molecule can be a crucial step in multi-step synthetic sequences. For instance, the nitrile group itself can be synthesized from other functional groups. One common method is the Sandmeyer reaction, where an aniline (B41778) precursor is diazotized and subsequently treated with a cyanide salt, typically cuprous cyanide.

Another key transformation is the reduction of the nitrile group. The cyano group of this compound can be reduced to a primary amine, (4-(4-fluorophenoxy)phenyl)methanamine, using reducing agents like lithium aluminum hydride (LAH) in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This transformation is valuable for creating new derivatives and expanding the molecular diversity for applications in medicinal chemistry and materials science.

Furthermore, the nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, 4-(4-fluorophenoxy)benzoic acid. This reaction is typically carried out under acidic or basic conditions with heating. The resulting carboxylic acid can then be used in a variety of other transformations, such as esterification or amidation, to produce a wider range of derivatives.

Modifications of the Fluorophenoxy Ring System

Modifications to the fluorophenoxy ring system of this compound are essential for fine-tuning the molecule's properties for specific applications. These modifications typically involve the introduction of additional substituents onto the fluorophenoxy ring.

One approach involves starting with a polysubstituted fluorophenol and coupling it with 4-halobenzonitrile. For example, using a difluorophenol or a fluorophenol with other functional groups allows for the direct incorporation of these features into the final product. A documented synthesis involves the reaction of 3,4-difluorobenzonitrile with hydroquinone to produce 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile. nih.gov This demonstrates the feasibility of introducing additional functionality onto the phenoxy ring system.

Another strategy is to perform electrophilic aromatic substitution reactions on the this compound molecule itself. The existing ether and fluoro substituents will direct incoming electrophiles to specific positions on the fluorophenoxy ring. However, the reactivity of the ring is influenced by both the activating ether group and the deactivating fluorine atom, which can lead to a mixture of products and requires careful control of reaction conditions.

Stereoselective Synthesis Approaches

Currently, there is no significant information available in top search results that specifically details stereoselective synthesis approaches for this compound. This is likely because the molecule itself is achiral and does not possess any stereocenters. Stereoselective synthesis is typically relevant for molecules that can exist as different stereoisomers (enantiomers or diastereomers).

Reaction Mechanisms and Kinetics in this compound Synthesis

The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution, with the Ullmann condensation being a classic and widely used method. wikipedia.orgorganic-chemistry.org The reaction mechanism and kinetics of these processes are crucial for optimizing reaction conditions and maximizing product yield.

Detailed Mechanistic Investigations of Key Steps

The primary method for synthesizing this compound is the Ullmann condensation, which involves the copper-catalyzed reaction of 4-fluorophenol with a 4-halobenzonitrile (typically 4-chlorobenzonitrile or 4-bromobenzonitrile) in the presence of a base. wikipedia.org

The mechanism of the Ullmann ether synthesis is thought to proceed through the following key steps:

Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of 4-fluorophenol by a base to form the corresponding phenoxide. This phenoxide then reacts with a copper(I) salt to generate a copper(I) phenoxide species.

Oxidative Addition: The 4-halobenzonitrile undergoes oxidative addition to the copper(I) phenoxide. This step involves the insertion of the copper atom into the carbon-halogen bond of the benzonitrile, forming a copper(III) intermediate.

Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired C-O bond of the diaryl ether and regenerates a copper(I) species that can re-enter the catalytic cycle. organic-chemistry.org

Another significant synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In this mechanism, a nucleophile (in this case, the 4-fluorophenoxide) attacks the aromatic ring of the 4-halobenzonitrile, which is activated by an electron-withdrawing group (the nitrile group). This attack forms a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.org The leaving group (the halide) is then expelled to yield the final product. The rate of this reaction is highly dependent on the nature of the leaving group, with fluoride being the most reactive, followed by chloride, bromide, and iodide. masterorganicchemistry.com

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. wikipedia.org The mechanism involves a catalytic cycle with a palladium(0) species. The cycle includes oxidative addition of the aryl halide to the palladium(0) complex, association of the alcohol, deprotonation to form a palladium alkoxide, and finally, reductive elimination to give the diaryl ether and regenerate the palladium(0) catalyst. organic-chemistry.org

Kinetic Studies and Reaction Rate Optimization

Kinetic studies are essential for understanding the factors that influence the rate of this compound synthesis and for optimizing reaction conditions.

For the Ullmann condensation, reaction rates are significantly influenced by several factors:

Catalyst: The choice of copper catalyst and ligands is critical. While traditional Ullmann reactions used stoichiometric copper powder at high temperatures, modern methods employ catalytic amounts of soluble copper salts with ligands that enhance solubility and reactivity, allowing for milder reaction conditions. wikipedia.org

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate the reaction. wikipedia.org

Temperature: The reaction rate is highly dependent on temperature, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can lead to side reactions and decomposition. wikipedia.org

Base: The choice of base is also important for deprotonating the phenol and facilitating the reaction. Common bases include potassium carbonate and sodium hydroxide.

In nucleophilic aromatic substitution reactions, the rate is influenced by:

Leaving Group: The nature of the leaving group on the benzonitrile ring is a key factor. The reactivity order is typically F > Cl > Br > I. nih.gov

Solvent: Polar aprotic solvents are preferred as they can solvate the cation of the phenoxide salt, leaving the anion more nucleophilic. nih.gov

Electron-Withdrawing Groups: The presence of the electron-withdrawing nitrile group is crucial for activating the aromatic ring towards nucleophilic attack.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of this compound. sphinxsai.com Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. rasayanjournal.co.innih.gov

Phase-transfer catalysis (PTC) is another method used to enhance reaction rates, particularly in biphasic systems. wikipedia.orgfluorochem.co.uk A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase where the 4-halobenzonitrile is dissolved, thereby accelerating the reaction. slideshare.netyoutube.comyoutube.com

Table of Reaction Parameters and their Effects on Synthesis:

| Parameter | Effect on Reaction Rate and Yield | Notes |

| Catalyst (Ullmann) | Ligand choice can significantly increase rate and yield. | Modern catalysts allow for milder conditions. |

| Solvent | Polar aprotic solvents (DMF, DMSO) are generally effective. | Solvent choice can influence reaction temperature and solubility. |

| Temperature | Higher temperatures generally increase the reaction rate. | Optimization is needed to avoid side reactions. |

| Leaving Group (SNAr) | Reactivity order is F > Cl > Br > I. | Fluoride is the best leaving group in this context. |

| Microwave Irradiation | Dramatically reduces reaction times and can improve yields. | Offers rapid and uniform heating. |

| Phase-Transfer Catalyst | Facilitates reactions in biphasic systems, increasing the rate. | Useful for reactions with reactants in different phases. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed insights into the molecule's electronic properties, geometry, and reactivity. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it a workhorse in quantum chemistry. nih.gov For molecules like 4-(4-Fluorophenoxy)benzonitrile, DFT calculations, often using hybrid functionals such as B3LYP, are performed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. nih.govnih.gov These calculations find the minimum energy conformation of the molecule in its ground state. nih.gov

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.37 - 1.43 | ~120 |

| C-H (aromatic) | ~1.08 | ~120 |

| C-O (ether) | ~1.40 | ~118-120 |

| C-F (aromatic) | ~1.35 | ~120 |

| C-CN | ~1.44 | ~178-180 |

| C≡N | ~1.15 | N/A |

Ab initio (from first principles) methods are another class of quantum chemical calculations. researchgate.net Unlike DFT, which relies on a functional of the electron density, ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation without using empirical parameters. researchgate.neticm.edu.pl HF and DFT methods are extensively used to determine molecular structures and vibrational spectra. researchgate.net

While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions, especially when electron correlation is included through more advanced techniques (e.g., Møller-Plesset perturbation theory or Coupled Cluster). In many studies, HF calculations are performed alongside DFT calculations to provide a comparative analysis of the results. icm.edu.plresearchgate.net For complex molecules, the computational cost of high-level ab initio methods can be significant, making DFT a more practical choice for initial investigations. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the charge transfer that occurs within the molecule. researchgate.net DFT calculations are commonly used to compute the energies of these frontier orbitals. materialsciencejournal.org For example, studies on other organic molecules have used the B3LYP/6-311G(d,p) level of theory to determine these properties. materialsciencejournal.org The HOMO-LUMO gap can also be influenced by the solvent environment, with polar solvents sometimes stabilizing the frontier orbitals and reducing the gap. icm.edu.pl

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Hardness (η) | 2.27 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is invaluable for exploring conformational changes and environmental effects.

This compound possesses conformational flexibility, primarily due to the rotation around the ether linkage (C-O-C) connecting the two phenyl rings. MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy conformations. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can analyze the range of motion and the preferred orientations of the phenyl rings relative to each other.

The behavior of a molecule can be significantly influenced by its solvent environment. znaturforsch.com MD simulations that include explicit solvent molecules (e.g., water, acetonitrile, or tetrahydrofuran) are used to study these effects. researchgate.netchemrxiv.org The solvent can affect the conformational preferences of this compound by stabilizing certain conformers through dipole-dipole interactions or hydrogen bonding. researchgate.net

For instance, studies on the related molecule benzonitrile (B105546) in various solvents have shown that its electronic polarizability is somewhat affected by the dielectric nature of the solvent. znaturforsch.comresearchgate.net Similarly, simulations of other fluorophores have demonstrated that polar solvents can introduce new non-radiative decay pathways, affecting their photophysical properties. chemrxiv.org By running simulations in different solvents, one can predict how the compound's structure and dynamics change, which is crucial for understanding its behavior in various applications. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the structural features of molecules with their biological activities or physicochemical properties, respectively. While specific, in-depth QSAR and QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies are widely applied to analogous diaryl ether and benzonitrile derivatives. researchgate.netmdpi.comwiley.com

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for the biological activity of compounds like this compound is a key area of research in medicinal and agricultural chemistry. researchgate.net Although specific models for this exact molecule are not readily found, studies on similar diaryl ether structures with antiviral or other biological activities establish a clear framework for how such models would be developed. researchgate.net

A typical QSAR study involves a series of steps:

Data Set Selection: A dataset of molecules with structurally similar features to this compound and their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds.

For a hypothetical QSAR model for analogues of this compound, a variety of molecular descriptors would be considered to capture the electronic, steric, and hydrophobic features that could influence their interaction with a biological target.

Table 1: Examples of Molecular Descriptors for QSAR Models

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| HOMO/LUMO Energies | Electron-donating/accepting capabilities. | |

| Steric/Topological | Molecular Weight | Size of the molecule. |

| Molar Refractivity | Molar volume and polarizability. | |

| Wiener Index | Branching of the molecular skeleton. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

By establishing a statistically significant correlation, these QSAR models can be used to virtually screen libraries of related compounds and prioritize the synthesis of those with the highest predicted biological activity, thereby accelerating the drug discovery or pesticide development process. mdpi.com

Correlation of Molecular Descriptors with Chemical Properties

QSPR studies aim to establish a quantitative relationship between the structural features of a molecule and its physicochemical properties. nih.gov For this compound, QSPR models could predict properties such as boiling point, melting point, solubility, and chromatographic retention times based on calculated molecular descriptors.

Similar to QSAR, the development of a QSPR model involves calculating a set of descriptors and using statistical methods to find a correlation with an experimentally measured property. The principles of QSPR are widely applied in analytical chemistry and material science. nih.govresearchgate.net

Table 2: Correlation of Molecular Descriptors with Physicochemical Properties of Benzonitrile Derivatives (Illustrative Examples)

| Physicochemical Property | Correlating Molecular Descriptors (Hypothetical) |

| Boiling Point | Molecular Weight, van der Waals Surface Area, Dipole Moment |

| Aqueous Solubility | LogP, Polar Surface Area, Number of Hydrogen Bond Donors/Acceptors |

| Chromatographic Retention Time | LogP, Topological Indices |

These predictive models are valuable for estimating the properties of new compounds without the need for experimental measurements, which can be time-consuming and costly.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. The most common synthetic route to this compound is expected to be a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov This would typically involve the reaction of a phenoxide with an activated aryl halide, such as 4-fluorobenzonitrile (B33359).

Reaction pathway modeling using methods like Density Functional Theory (DFT) can be employed to elucidate the detailed mechanism of this transformation. Such studies would involve:

Locating Stationary Points: Calculation of the structures and energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

Transition State Characterization: Identification of the transition state structure, which represents the highest energy point along the reaction pathway. This is confirmed by frequency calculations, where the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Barrier Calculation: Determination of the energy difference between the reactants and the transition state, which is a key factor in determining the reaction rate.

For the synthesis of this compound via an SNAr mechanism, the reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Figure 1: Proposed Reaction Pathway for the Synthesis of this compound via SNAr

Computational modeling can provide detailed geometric and energetic information about each species in this pathway.

Table 3: Hypothetical Data from Reaction Pathway Modeling of this compound Synthesis

| Species | Relative Energy (kcal/mol) (Illustrative) | Key Geometric Features |

| Reactants | 0 | Separate phenoxide and 4-fluorobenzonitrile molecules. |

| Transition State 1 | +15 | Partial C-O bond formation. |

| Meisenheimer Intermediate | -5 | Fully formed C-O bond; tetrahedral carbon at the substitution site. |

| Transition State 2 | +10 | Partial C-F bond cleavage. |

| Products | -20 | Formed this compound and fluoride (B91410) ion. |

Note: The energy values are hypothetical and for illustrative purposes only.

By characterizing the transition states and intermediates, computational studies can offer a deep understanding of the factors that control the reactivity and selectivity of the synthesis of this compound. This knowledge can be leveraged to optimize reaction conditions and explore the synthesis of related derivatives. nih.gov

Applications of 4 4 Fluorophenoxy Benzonitrile in Advanced Materials Science

Polymer Chemistry and High-Performance Materials

The integration of 4-(4-Fluorophenoxy)benzonitrile into polymer structures is a key area of research and development, aimed at creating materials with superior thermal and mechanical properties.

The introduction of this compound into polymeric matrices can significantly enhance the durability and resistance of the resulting materials to environmental factors. chemimpex.com The presence of the fluorine atom and the nitrile group can improve the thermal stability and chemical resistance of the polymer. These enhancements make the resulting materials valuable in a variety of manufacturing applications where resilience is a critical requirement. chemimpex.com

Liquid Crystals and Optoelectronic Devices

The field of liquid crystals (LCs) benefits from the unique properties of fluorinated compounds. Fluorine substitution in LC molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and electro-optical performance. Specifically, the introduction of fluorine atoms can lower melting points, broaden the nematic phase range, and increase dielectric anisotropy, which are all desirable characteristics for LC display applications. mdpi.com

Research on related fluorinated benzonitrile (B105546) and benzoxazole (B165842) liquid crystals demonstrates that strategic fluorination leads to high clearing points, high birefringence, and large dielectric anisotropy. mdpi.com These properties are crucial for the development of advanced optoelectronic devices. Although direct studies on this compound in liquid crystal applications were not found in the search results, its structural similarity to these high-performing fluorinated LC molecules suggests its potential as a component in novel liquid crystal mixtures.

Coatings and Surface Modification

The compound this compound is utilized in the formulation of advanced coatings. chemimpex.com The incorporation of this compound can enhance the durability and environmental resistance of the coatings. chemimpex.com The fluorinated aspect of the molecule is particularly beneficial in creating surfaces with low energy, which can impart hydrophobicity and oleophobicity, leading to self-cleaning and anti-fouling properties.

Fluorescent Probes and Imaging Agents

The development of fluorescent probes for biological imaging is another application where this compound finds use. chemimpex.com While specific details of its application as a fluorescent probe are not extensively available, the fundamental structure of benzonitrile derivatives is known to form the basis of various fluorescent dyes. nih.gov For instance, studies on 4-(dimethylamino)benzonitrile (B74231) have explored its intramolecular charge transfer (ICT) states, which are crucial for its fluorescent properties. nih.gov The unique electronic characteristics conferred by the fluorine and nitrile groups in this compound suggest its potential to be developed into specialized probes for various imaging applications.

Mechanistic Biological Activity and Pharmacological Research of 4 4 Fluorophenoxy Benzonitrile and Its Derivatives

Role as a Pharmaceutical Intermediate and Building Block

As a key intermediate, 4-(4-Fluorophenoxy)benzonitrile serves as a foundational scaffold in the synthesis of more complex molecules for medicinal and research purposes. chemimpex.com Its structure allows for various chemical modifications, enabling the creation of diverse derivatives with specific therapeutic or functional properties. chemimpex.com

The compound is a crucial starting material or intermediate in the multi-step synthesis of targeted therapeutic agents. chemimpex.com Its unique chemical architecture is leveraged by researchers to design and produce novel pharmaceuticals aimed at specific biological targets. chemimpex.com

For instance, derivatives of this compound are instrumental in creating new classes of anti-cancer agents. Research has led to the synthesis of 4′-fluoro-substituted benzotriazole-acrylonitrile derivatives that act as microtubule-destabilizing agents. nih.gov One such derivative, identified as compound 5 in the study, demonstrated significant antiproliferative activity by inhibiting tubulin polymerization. nih.gov Another example is the synthesis of hydroquinone (B1673460) derivatives, such as 4-(4-Cyano-2-fluoro-phenoxy)-phenol, which are recognized as important intermediates in the development of new herbicides. nih.gov

The core structure of this compound is a platform for developing drugs with improved biological activity. chemimpex.com The fluorophenyl group is a key feature, as the fluorine atom can increase metabolic resistance, improve bioavailability, and enhance binding affinity to target proteins.

Table 1: Examples of Therapeutic Agents Derived from Benzonitrile (B105546) Scaffolds

| Derivative Class | Therapeutic Target | Biological Activity | Reference |

|---|---|---|---|

| 4′-fluoro-benzotriazole-acrylonitriles | Tubulin (Colchicine-binding site) | Antiproliferative, Pro-apoptotic | nih.gov |

| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile | Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) | Negative Allosteric Modulator | nih.gov |

Investigations in Agricultural Chemistry

In addition to its pharmaceutical applications, this compound and its derivatives are significant in the field of agricultural chemistry. chemimpex.com They are employed in the formulation of products designed to protect crops and enhance agricultural productivity. chemimpex.com

This chemical is utilized as an intermediate in the creation of pesticides and herbicides. chemimpex.com Benzonitrile herbicides are a known class of contact-killing agents used to control annual broad-leaved weeds in crops like corn and wheat. google.com These herbicides typically work by inhibiting photosynthesis after being absorbed by the weed's leaves. google.com Formulations can include water-dispersible granules, wettable powders, or liquid suspensions, which are diluted with water by the end-user for application. google.comufl.edu Research has also explored the development of controlled-release formulations to reduce environmental risks such as volatilization and leaching. rsc.org

The inclusion of a fluorine atom in the molecular structure of agrochemicals, as seen in this compound, is a deliberate strategy to improve their performance. chemimpex.com Fluorine substitution is known to contribute to enhanced stability and efficacy of pesticides and herbicides against target pests. chemimpex.com This modification can lead to more robust and effective crop protection solutions, which is a key goal in the development of modern agrochemicals. chemimpex.com

Table 2: Applications of Benzonitrile Derivatives in Agrochemicals

| Application | Mechanism of Action | Formulation Types | Reference |

|---|---|---|---|

| Herbicide | Inhibition of Photosynthesis | Water-Dispersible Granules, Wettable Powders | google.comufl.edu |

| Herbicide Intermediate | Synthesis of Hydroquinone Derivatives | Not Applicable | nih.gov |

Molecular Targets and Receptor Interactions

The biological activity of this compound derivatives stems from their interaction with specific molecular targets, such as enzymes and receptors. The unique structural features of these compounds, including the fluorophenyl and nitrile groups, govern their binding affinity and reactivity.

Detailed pharmacological studies have identified specific molecular targets for various derivatives:

Tubulin: A series of 4′-fluoro-substituted benzotriazole-acrylonitrile derivatives have been shown to act as microtubule-destabilizing agents by binding to the colchicine-binding site on tubulin. This interaction disrupts the cell's cytoskeleton, leading to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer effects. nih.gov

Metabotropic Glutamate Receptor 5 (mGluR5): A novel derivative, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, was identified as a potent and selective negative allosteric modulator (NAM) of mGluR5. nih.gov This receptor is implicated in various psychiatric conditions, and its modulation represents a promising therapeutic strategy. nih.gov

Enzymes: The general mechanism for many derivatives involves the modulation of key enzymes within biological pathways. For example, benzonitrile herbicides function by inhibiting enzymes crucial for photosynthesis in weeds. google.com

The ability to design derivatives that interact with such precise molecular targets underscores the importance of the this compound scaffold in modern drug and agrochemical discovery. chemimpex.com

Studies on Specific Enzyme Inhibition and Receptor Binding

The pharmacological effects of this compound and its analogues are rooted in their ability to bind to and modulate the activity of specific biological macromolecules, such as enzymes and receptors. The fluorophenyl group is thought to enhance the binding affinity of these compounds to their molecular targets, while the nitrile group can participate in key interactions within a binding site.

Derivatives of similar diaryl ether structures have been investigated for their inhibitory potential against various enzymes. For instance, the presence of electron-withdrawing groups, such as the fluorine and chlorine atoms in the analogue 4-(4-Chloro-3-fluorophenoxy)benzonitrile, is suggested to enhance its capacity to inhibit enzyme activity, leading to potential antimicrobial and anticancer effects. Research into related heterocyclic structures has identified potent inhibitors of key enzymes in disease pathways. For example, screening of compound libraries has led to the discovery of 4-anilinoquinazolines as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, where specific substitutions on the aniline (B41778) ring dictate potency. nih.gov Similarly, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. nih.gov

In the context of receptor binding, studies on C-benzoyl-1,2,3-triazole derivatives have demonstrated specific inhibition of benzodiazepine (B76468) receptor binding. nih.gov The activity of these compounds was found to be dependent on the nature of the substituents on the triazole ring, with neutral and lipophilic groups leading to higher activity. nih.gov These findings highlight the principle that specific substitutions on a core scaffold, which could be analogous to the this compound structure, are critical for targeted receptor interaction.

Ligand-Target Interactions (e.g., Androgen Receptor)

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer, and significant research has been dedicated to developing antagonists that can block its function. nih.govnih.gov The structural framework of this compound is relevant to the design of such antagonists. Research has revealed that the activation function 2 (AF2) region of the AR is a viable site for the development of novel antagonists. nih.gov

A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which share a diaryl ether-like linkage, have been identified as new AR antagonists targeting this AF2 region. nih.gov One of the lead compounds from this series, T1-12, demonstrated significant AR antagonistic activity with an IC50 value of 0.47 μM. nih.gov This indicates that the general structural motif can be effectively utilized to create potent AR inhibitors.

Furthermore, modifications of the nonsteroidal antiandrogen bicalutamide (B1683754) have led to the synthesis of chemoaffinity ligands that bind irreversibly to the AR. nih.gov These ligands, which feature isothiocyanate groups, have been instrumental in characterizing the ligand-binding domain of the AR. nih.gov The design of these molecules underscores the importance of specific functional groups in mediating strong and selective interactions with the receptor. While not containing a diaryl ether, the design principles for these AR antagonists, which often involve aromatic rings linked by a flexible or rigid connector, are applicable to derivatives of this compound. For instance, a series of 4,4-dimethylimidazolidin-2-one (B1604564) based AR antagonists have been developed, with compound FAR06 showing activity comparable to the approved drug enzalutamide. nih.gov

Structure-Activity Relationships (SAR) of Analogues

Impact of Structural Modifications on Biological Potency

The biological potency of derivatives based on the this compound scaffold is highly dependent on their structural modifications. Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure affect biological activity, guiding the design of more effective compounds. mdpi.comnih.gov

Key factors influencing the potency of related compound classes include the nature and position of substituents on the aromatic rings. For example, in a series of 4-phenylchroman analogues, the stereochemistry and the type of substituent were shown to determine the selectivity for α1-adrenoreceptor subtypes. nih.gov Similarly, for a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, modifying the lipophilicity by replacing a chlorine atom with a bromine atom was a key consideration in their design to potentially enhance biological activity. mdpi.com

The following table summarizes general SAR principles observed in related heterocyclic and diaryl ether-like compounds that could be applicable to analogues of this compound.

| Structural Modification | Impact on Biological Potency | Example Compound Class | Reference |

| Addition of Lipophilic Groups | Can enhance membrane permeability and binding affinity. | N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | mdpi.com |

| Introduction of Polar Groups | May improve solubility and introduce specific hydrogen bonding interactions. | Benzofuran derivatives with piperidine (B6355638) groups | mdpi.com |

| Varying Substituent Position | Alters electronic properties and steric fit within the target's binding site, affecting potency and selectivity. | 4-phenylchroman analogues | nih.gov |

| Introducing Heterocyclic Rings | Can provide additional interaction points and modulate physicochemical properties. | 4-anilinoquinazolines | nih.gov |

| Modifying the Linker | The nature and flexibility of the linker between aromatic rings can significantly influence binding orientation and affinity. | 4,4-dimethylimidazolidin-2-one based AR antagonists | nih.gov |

Design of Novel Biologically Active Entities

The compound this compound serves as a foundational structure for the design of novel, biologically active molecules. chemimpex.com The process of drug discovery often involves high-throughput screening of compound libraries to identify initial "hits," which are then chemically optimized to improve their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

For example, a screening effort led to the identification of 2-methylisoquinoline-1-one as a novel motif for binding to BET bromodomains, which are epigenetic regulators implicated in cancer. nih.gov Subsequent structure-guided SAR exploration resulted in a significant improvement in potency. nih.gov In another instance, a high-throughput screen identified a sulfoquinoline hit that was optimized to yield a novel negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). nih.gov

The design of novel agents often involves the strategic combination of different pharmacophores or the introduction of specific functional groups to achieve a desired biological effect. For instance, novel 4-anilinoquinazoline (B1210976) derivatives were designed as dual inhibitors of EGFR and VEGFR-2 by introducing a 3-nitro-1,2,4-triazole (B13798) group to an existing scaffold. nih.gov This modification was intended to confer hypoxia-selective activity, thereby targeting the specific microenvironment of solid tumors. nih.gov

The following table presents examples of how core scaffolds, similar in principle to this compound, have been used to design novel biologically active entities.

| Designed Entity | Target | Design Strategy | Reference |

| 4-phenylisoquinolinone derivatives | BET bromodomains | Fragment-based screening and structure-guided optimization. | nih.gov |

| 3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile | mGluR5 | High-throughput screening hit optimization. | nih.gov |

| 4-anilinoquinazoline derivatives with 3-nitro-1,2,4-triazole | EGFR/VEGFR-2 | Introduction of a hypoxia-activated group to an existing TKI scaffold. | nih.gov |

| N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives | Androgen Receptor (AF2 domain) | Structure-based virtual screening to identify new scaffolds. | nih.gov |

Environmental Fate and Degradation Studies of 4 4 Fluorophenoxy Benzonitrile

Photolytic and Hydrolytic Degradation Pathways

Photolytic Degradation: The breakdown of 4-(4-fluorophenoxy)benzonitrile by light, or photolysis, is a potential degradation pathway in sunlit surface waters and on terrestrial surfaces. Aromatic amines, a related class of compounds, are known to undergo phototransformation in surface waters, a process often initiated by excited triplet states of dissolved organic matter. nih.gov This process typically involves a one-electron oxidation of the amine to form a radical cation. nih.gov For 4-(dimethylamino)benzonitrile (B74231), a related compound, the radical cation is produced following direct photoexcitation at 266 nm. nih.gov While specific studies on this compound are not available, it is plausible that a similar mechanism could lead to its degradation. The presence of the ether linkage and the fluorinated ring may influence the rate and products of photolysis.

Hydrolytic Degradation: Hydrolysis, the reaction with water, is another key abiotic degradation pathway. The benzonitrile (B105546) group is susceptible to hydrolysis, which would convert the nitrile group (-CN) into a carboxylic acid group (-COOH), forming 4-(4-fluorophenoxy)benzoic acid. doubtnut.com Studies on the hydrolysis of various p-substituted benzonitriles in the presence of sulfuric acid have shown that the reaction mechanism can vary with the concentration of the acid. znaturforsch.com In moderately concentrated acid, the rate-determining step is likely the addition of a nucleophile, such as water or bisulfate, to the nitrile carbon. znaturforsch.com The hydrolysis of benzonitrile itself ultimately yields benzoic acid. doubtnut.com It is therefore anticipated that a primary hydrolysis product of this compound would be 4-(4-fluorophenoxy)benzoic acid. The stability of the ether linkage under typical environmental pH conditions suggests that this part of the molecule would be more resistant to hydrolysis.

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of this compound is expected to be a significant pathway for its removal from both aquatic and terrestrial environments. While direct studies on this specific compound are lacking, research on analogous diphenyl ethers and fluorinated aromatic compounds provides valuable insights into potential microbial degradation mechanisms.

Aquatic Environments: In aquatic systems, the compound is likely to partition between the water column and sediment. Its degradation will be influenced by the microbial communities present in these compartments. Studies on the aquatic fate of other organic compounds have shown that biodegradation rates can be rapid, with half-lives of a few days. nih.gov For instance, the double-stranded RNA DvSnf7 dissipated rapidly from the water phase in sediment-water systems, with a half-life of less than 3 days. nih.gov While structurally different, this highlights the potential for rapid microbial breakdown of organic molecules in aquatic environments. For compounds with ether linkages, such as pyriproxyfen, metabolism in aerobic aquatic media proceeds through the oxidative cleavage of these linkages. piat.org.nz

Terrestrial Environments: In soil, the biodegradation of this compound is likely to be carried out by a diverse range of microorganisms. Bacteria of the genus Sphingomonas have been shown to degrade diphenyl ether and its monohalogenated derivatives, utilizing them as a sole source of carbon and energy. nih.gov The initial step in this degradation is a 1,2-dioxygenation, which leads to the formation of unstable phenolic hemiacetals. nih.gov This is followed by cleavage of the ether bond, yielding phenols and catechols, which are then further metabolized. nih.gov Similarly, the degradation of 4-fluorophenol (B42351) by Arthrobacter sp. strain IF1 proceeds through the formation of hydroquinone (B1673460) and hydroxyquinol. nih.gov

The presence of the fluorine atom may influence the rate of biodegradation. While many polyfluorinated compounds are persistent, metabolic activation of adjacent atoms can facilitate C-F bond cleavage. mdpi.com

Metabolite Identification and Characterization

Based on the expected degradation pathways, several metabolites of this compound can be predicted.

Hydrolysis and Initial Biodegradation Products: The primary metabolite from hydrolysis is expected to be 4-(4-fluorophenoxy)benzoic acid . Biodegradation through cleavage of the ether bond would likely produce 4-cyanophenol and 4-fluorophenol .

Further Degradation Products: These initial metabolites would be subject to further microbial degradation. 4-Fluorophenol has been shown to be degraded to hydroquinone and subsequently to hydroxyquinol . nih.gov Phenol (B47542) and catechol are common intermediates in the degradation of diphenyl ether. nih.gov The nitrile group of 4-cyanophenol could be hydrolyzed to a carboxylic acid, forming 4-hydroxybenzoic acid . These aromatic intermediates are then typically channeled into central metabolic pathways, such as the 3-oxoadipate (B1233008) pathway, and eventually mineralized to carbon dioxide and water. nih.gov

A study on the in vivo metabolism of a related compound, 4-[4-fluorophenoxy]benzaldehyde semicarbazone, in rats identified the corresponding carboxylic acid as the major metabolite. nih.gov This finding supports the likelihood of 4-(4-fluorophenoxy)benzoic acid being a significant metabolite in environmental systems as well.

The following table summarizes the likely metabolites and their parent degradation pathways.

| Metabolite Name | Chemical Formula | Predicted Degradation Pathway |

| 4-(4-Fluorophenoxy)benzoic acid | C₁₃H₉FO₃ | Hydrolysis |

| 4-Cyanophenol | C₇H₅NO | Biodegradation (Ether Cleavage) |

| 4-Fluorophenol | C₆H₅FO | Biodegradation (Ether Cleavage) |

| Hydroquinone | C₆H₆O₂ | Biodegradation (from 4-Fluorophenol) |

| Hydroxyquinol | C₆H₆O₃ | Biodegradation (from Hydroquinone) |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | Biodegradation (from 4-Cyanophenol) |

Environmental Distribution and Persistence Considerations

The environmental distribution and persistence of this compound will be governed by its physicochemical properties and its susceptibility to the degradation processes discussed above.

Distribution: As a lipophilic molecule, it is expected to have a tendency to partition from water into organic matter in soil and sediment. nih.gov This behavior is common for many organic pollutants and influences their bioavailability and potential for degradation.

Persistence: The persistence of the compound will be a balance between the rates of its degradation and its sequestration in environmental compartments. While the ether linkage is generally stable, its cleavage by microbial dioxygenases can lead to relatively rapid degradation. mdpi.com The presence of the fluorine atom might increase its persistence compared to non-halogenated analogues, as is often the case with fluorinated organic compounds. nih.gov

A study on the metabolism of 4-[4-fluorophenoxy]benzaldehyde semicarbazone in rats found that while the parent compound had a relatively short half-life, the total radioactivity, likely associated with the carboxylic acid metabolite, had a much longer elimination half-life of 14 days from tissues. nih.gov This suggests that while the initial transformation of the parent compound may be relatively fast, some metabolites could be more persistent.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes

The synthesis of diaryl ethers, including 4-(4-fluorophenoxy)benzonitrile, is a cornerstone of modern organic chemistry. dntb.gov.ua While classical methods like the Ullmann condensation have been traditionally employed, future research is geared towards developing more efficient, versatile, and cost-effective synthetic pathways. rsc.org

Key areas of exploration include:

Advanced Catalytic Systems: Research is ongoing to move beyond stoichiometric copper reagents, which often require high temperatures. rsc.org The development of highly active catalytic systems, such as those based on palladium (e.g., Buchwald-Hartwig cross-coupling) and copper complexes with specific ligands, allows for milder reaction conditions and broader substrate scope. dntb.gov.ua For instance, the use of copper fluorapatite (B74983) (CuFAP) has been shown to be effective for diaryl ether synthesis at room temperature. rsc.org

Metal-Free Couplings: A significant future direction is the development of metal-free arylation reactions. Microwave-assisted, catalyst-free protocols for coupling phenols with nitroarenes represent an eco-friendly alternative to traditional metal-catalyzed methods. rsc.org Another approach involves the benzyne (B1209423) mechanism, using silylaryl triflates and phenols to form diaryl ethers at room temperature. rsc.org

Innovative Coupling Strategies: Researchers are exploring novel disconnections for forming the C–O bond. A recently developed three-component coupling strategy formally inserts an oxygen atom into a Suzuki–Miyaura transformation, repurposing readily available aryl boronic acids and aryl halides to construct diaryl ethers. acs.org This method expands the range of accessible diaryl ether structures. acs.org Wittig-type reactions, starting from common intermediates, also present versatile routes for synthesizing complex benzonitrile (B105546) derivatives. nih.govnih.gov

| Synthetic Method | Catalyst/Reagent | Key Features |

| Ullmann Condensation | Copper (stoichiometric) | Classical method, often requires high temperatures. rsc.org |

| Buchwald-Hartwig Coupling | Palladium complexes | Mild conditions, broad substrate scope. dntb.gov.ua |

| Chan-Lam Coupling | Copper complexes | Couples phenols with arylboronic acids. dntb.gov.ua |

| Microwave-Assisted Synthesis | None (metal-free) | Eco-friendly, rapid reaction times. rsc.org |

| Suzuki-Miyaura Variant | Palladium catalyst, oxidant | Three-component coupling, novel disconnection. acs.org |

Advanced Applications in Drug Discovery and Development

This compound serves as a crucial scaffold and intermediate in the design and synthesis of new therapeutic agents. chemimpex.com Its structural features contribute to its utility in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the benzonitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Future applications in this domain include:

Targeted Therapy Development: The compound is a key building block for creating molecules aimed at specific biological targets, such as enzymes or receptors involved in disease pathways. chemimpex.com For example, it is a reactant in the preparation of 1,2,4-oxadiazol-5-yl benzenesulfonamides, which have been identified as potent and selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in various disorders. chemicalbook.com

Scaffold for Diverse Bioactive Molecules: The diaryl ether motif is present in numerous biologically active natural products and synthetic drugs, including those with anti-inflammatory, anticancer, and antimicrobial properties. dntb.gov.uaontosight.aiontosight.ai Future research will likely leverage this compound to generate libraries of novel compounds for screening against a wide range of diseases.

Development of Imaging Agents: The compound's structure lends itself to the development of fluorescent probes for biological imaging. chemimpex.com By incorporating appropriate fluorophores or modifying the existing structure, researchers can create tools to visualize cellular processes, aiding in diagnostics and biomedical research. chemimpex.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is poised to accelerate research into this compound and its derivatives. This integrated approach allows for a more rational and efficient discovery process.

Predictive Modeling: Computational tools can predict various properties of the molecule, such as its three-dimensional structure, electronic properties, and potential for binding to biological targets. ontosight.aiuni.lu Techniques like Density Functional Theory (DFT) can elucidate reaction mechanisms for its synthesis, while molecular docking simulations can predict how its derivatives might interact with proteins, guiding the design of more potent drug candidates. ontosight.ai

Guided Synthesis and Testing: The insights gained from computational studies can guide experimental efforts. For example, predictions of reactivity can help optimize synthetic routes, leading to higher yields and fewer byproducts. nih.gov Similarly, virtual screening of potential derivatives can prioritize which compounds to synthesize and test in biological assays, saving time and resources.

Structural Elucidation: Experimental techniques like X-ray crystallography are vital for determining the precise three-dimensional structure of molecules derived from this compound. nih.gov This information is invaluable for validating computational models and understanding structure-activity relationships, which is critical for drug design.

| Compound Property | Predicted Value | Source |

| Molecular Formula | C13H8FNO | PubChemLite uni.lu |

| Molecular Weight | 213.21 g/mol | Chem-Impex chemimpex.com |

| Monoisotopic Mass | 213.05899 Da | PubChemLite uni.lu |

| XlogP (predicted) | 3.3 | PubChemLite uni.lu |

| Melting Point | 66 - 71 °C | Chem-Impex chemimpex.com |

Sustainable Synthesis and Green Chemistry Principles

Applying the principles of green chemistry to the synthesis of this compound is a critical future objective. This involves developing manufacturing processes that are safer, more energy-efficient, and generate less waste.

Use of Eco-Friendly Catalysts and Solvents: Research is focused on replacing traditional catalysts with more sustainable alternatives. This includes the use of earth-abundant metals like copper in nanocatalyst form, which can be more economical and environmentally benign. jsynthchem.com The development of reactions that can be performed in greener solvents, like water or bio-based solvents, or under solvent-free conditions, is a key goal. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is a prominent green technology that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. rsc.orgresearchgate.net

Atom Economy and Waste Reduction: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. Methods that avoid the use of protecting groups and reduce the number of synthetic steps are being prioritized. The use of recyclable catalysts, such as those immobilized on magnetic nanoparticles, also contributes to waste reduction and a more sustainable chemical process. dntb.gov.ua

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and more sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-fluorophenoxy)benzonitrile, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, substituting a halogen (e.g., fluorine) on a benzonitrile derivative with a phenoxide nucleophile. A key route involves reacting 3,4-difluorobenzonitrile with hydroquinone derivatives under basic conditions (e.g., K₂CO₃ in DMF) at ambient or elevated temperatures .

- Optimization : Yield improvements are achieved by controlling stoichiometry (excess nucleophile), solvent polarity (DMF enhances nucleophilicity), and reaction time (24–48 hours). Catalytic agents like phase-transfer catalysts may reduce side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Techniques :

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.9–7.6 ppm) and nitrile carbon (δ ~115 ppm). Fluorine coupling in ¹H NMR (e.g., J = 8–10 Hz for para-fluorine) confirms substitution .

- GC-MS : Molecular ion peaks (e.g., m/z 225–230) and fragmentation patterns validate purity .

- XRD : Crystal structure analysis resolves bond angles and confirms steric effects of the fluorophenoxy group .

Q. Why is the 4-fluorophenoxy moiety strategically important in designing bioactive analogs?

- Functional Role : Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. The electron-withdrawing nature of the nitrile group stabilizes intermediates in cross-coupling reactions, aiding drug discovery workflows .

Advanced Research Questions

Q. How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The fluorophenoxy group exerts an electron-withdrawing effect, polarizing the aromatic ring and activating specific positions for electrophilic substitution. Computational studies (DFT) reveal reduced HOMO-LUMO gaps at the nitrile-adjacent carbon, favoring Suzuki-Miyaura couplings .

- Experimental Validation : Comparative studies with methoxy or chloro analogs show slower reaction kinetics for electron-donating groups, confirming electronic modulation .

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Troubleshooting :

- Dynamic Effects : Conformational flexibility (e.g., rotational barriers in biphenyl derivatives) may cause unexpected splitting. Variable-temperature NMR or NOESY experiments clarify dynamic behavior .

- Impurity Identification : LC-MS or 2D NMR (HSQC, HMBC) detects byproducts like hydrolyzed nitriles or diaryl ethers .

Q. What computational methods are effective in predicting the mesomorphic behavior of liquid crystalline derivatives of this compound?

- Approach :

- Molecular Dynamics (MD) : Simulates packing efficiency and phase transitions in alkyl-chain-containing analogs .

- DFT Calculations : Correlates dipole moment alignment with smectic or nematic phase stability, validated via polarized optical microscopy .

Synthesis Optimization Table

| Condition | Impact on Yield/Purity | Reference |

|---|---|---|

| K₂CO₃ in DMF, 24h, 80°C | High yield (85–90%), minimal hydrolysis | |

| Phase-transfer catalyst (PTC) | Reduces reaction time (12h), lowers temp | |

| Solvent-free microwave irradiation | Rapid synthesis (~1h), moderate yield (70%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro